molecular formula C34H52N7O17P3S B164686 Ibuprofenyl-coa CAS No. 135027-64-4

Ibuprofenyl-coa

カタログ番号: B164686
CAS番号: 135027-64-4
分子量: 955.8 g/mol
InChIキー: AUWPNTKLVZJJLA-FTEDYNDWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ibuprofenyl-coenzyme A is a metabolic intermediate formed during the metabolic inversion of ibuprofenThe formation of ibuprofenyl-coenzyme A involves the conjugation of ibuprofen with coenzyme A, a crucial molecule in various biochemical pathways .

準備方法

Synthetic Routes and Reaction Conditions

The formation of ibuprofenyl-coenzyme A occurs through the metabolic inversion of ibuprofen. This process involves the formation, epimerization, and hydrolysis of the coenzyme A thioester. In laboratory settings, ®-ibuprofen is incubated with liver homogenates or microsomes to facilitate the formation of ibuprofenyl-coenzyme A .

Industrial Production Methods

Industrial production of ibuprofenyl-coenzyme A is not common due to its role as a metabolic intermediate rather than a final product. the synthesis of ibuprofen itself involves several steps, including Friedel-Crafts acylation, hydrogenation, and resolution of enantiomers .

化学反応の分析

Types of Reactions

Ibuprofenyl-coenzyme A undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Metabolic Studies

Ibuprofenyl-CoA formation is integral to understanding the metabolic pathways of ibuprofen. Research indicates that:

  • Formation and Hydrolysis : Ibuprofen undergoes metabolic inversion primarily via the formation of this compound, which is then subject to epimerization and hydrolysis. Studies have shown that rat liver homogenates exhibit a higher efficiency in forming this compound compared to human liver homogenates, with specific activity ratios indicating significant differences in metabolic rates across species .
  • Inhibition Studies : Various fatty acids and xenobiotics have been shown to inhibit the formation of this compound. For example, palmitic and octanoic acids significantly inhibited its formation, suggesting potential interactions with lipid metabolism pathways .
  • Enantioselectivity : The metabolism of R- and S-ibuprofen differs significantly, with R-ibuprofen being preferentially converted to this compound. This stereoselectivity has implications for both pharmacokinetics and pharmacodynamics of ibuprofen .

Drug Development

The understanding of this compound's role in metabolism has implications for drug formulation and development:

  • Reactive Metabolites : this compound has been identified as a reactive metabolite, capable of covalent binding to proteins, which can lead to potential toxicity. Research has quantified the binding levels of this compound, highlighting its significance in assessing drug safety profiles .
  • Optimization of Therapeutic Efficacy : Knowledge about the metabolic pathways involving this compound can guide the design of new formulations that enhance therapeutic efficacy while minimizing side effects. For instance, modifying the structure of ibuprofen or its analogs could lead to compounds with improved pharmacokinetic properties .

Toxicological Assessments

The role of this compound in metabolic pathways also extends to toxicological assessments:

  • Covalent Binding Studies : The extent of covalent binding of this compound to macromolecules is critical for understanding potential adverse effects. High levels of covalent binding have been documented, necessitating thorough risk assessments in drug development .
  • Comparative Toxicology : Comparative studies between different species (e.g., rats vs. humans) regarding the metabolism of this compound can provide insights into species-specific toxicological profiles, which are essential for regulatory submissions and safety evaluations .

Summary Table: Key Findings on this compound

AspectFindings
Formation Efficiency Rat liver homogenate forms this compound more efficiently than human liver homogenate (4-fold difference) .
Inhibition Factors Palmitic acid (Ki = 0.005 mM) and octanoic acid (Ki = 0.19 mM) inhibit formation .
Covalent Binding Levels This compound exhibits high covalent binding (up to 1000 pmol/mg protein) .
Enantioselectivity R-ibuprofen preferentially converted to this compound; S-isomer shows lower conversion rates .

作用機序

Ibuprofenyl-coenzyme A exerts its effects through the metabolic inversion of ibuprofen. The process involves the formation of the coenzyme A thioester, followed by epimerization and hydrolysis. This inversion is facilitated by enzymes involved in lipid metabolism, such as fatty acyl-coenzyme A synthetases .

類似化合物との比較

Similar Compounds

Uniqueness

Ibuprofenyl-coenzyme A is unique due to its role in the stereoselective inversion of ibuprofen. This inversion is crucial for the pharmacological activity of ibuprofen, as the (S)-enantiomer is more potent in inhibiting cyclooxygenase enzymes compared to the ®-enantiomer .

生物活性

Ibuprofenyl-CoA is a significant metabolic intermediate in the biotransformation of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). Understanding its biological activity is crucial for elucidating the pharmacokinetics and pharmacodynamics of ibuprofen, particularly regarding its enantiomers. This article explores the biological activity of this compound, focusing on its metabolic pathways, enzyme interactions, and implications for drug efficacy and safety.

Overview of this compound

This compound is formed through the conjugation of ibuprofen with coenzyme A (CoA), resulting in a thioester that plays a pivotal role in the metabolism of ibuprofen. The compound exists in two enantiomeric forms: (R)-ibuprofenyl-CoA and (S)-ibuprofenyl-CoA. The conversion between these forms, known as epimerization, is essential for the pharmacological activity of ibuprofen since the (S)-enantiomer is primarily responsible for its therapeutic effects.

Formation and Hydrolysis

The formation of this compound occurs in the liver, where acyl-CoA synthetase catalyzes the reaction. Once formed, this compound can undergo hydrolysis or epimerization. Research indicates that rat liver mitochondria are particularly efficient at both processes, while human liver homogenates show similar hydrolysis rates but less effective epimerization capabilities .

Table 1: Rates of Epimerization and Hydrolysis

Enzyme PreparationEpimerization RateHydrolysis Rate
Rat Liver MitochondriaHighHigh
Rat Liver MicrosomesLowModerate
Rat Liver CytosolModerateLow
Human Liver HomogenateModerateHigh

Role of AMACR

Alpha-methylacyl-CoA racemase (AMACR) has been identified as a key enzyme involved in the stereoconversion of this compound from its inactive (R)-form to the active (S)-form . This conversion is critical as it enhances the biological activity of ibuprofen. Studies have shown that AMACR expression is upregulated in certain cancers, suggesting a potential link between ibuprofen metabolism and cancer biology .

Case Study: AMACR and Prostate Cancer

Research has indicated that AMACR is overexpressed in prostate cancer tissues. Inhibition of AMACR has been shown to slow the growth of prostate cancer cell lines, indicating that targeting this enzyme could be a novel therapeutic strategy . This highlights the dual role of ibuprofen metabolism not only in pain relief but also in potential cancer treatment pathways.

Reactive Metabolites

This compound can form reactive metabolites that may bind covalently to proteins, potentially leading to adverse effects. Studies have quantified covalent binding levels, revealing significant interactions with proteins at concentrations reaching up to 8600 pmol drug eq./mg protein . Understanding these interactions is crucial for assessing the safety profile of ibuprofen.

特性

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S)-2-(4-tert-butylphenyl)propanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H52N7O17P3S/c1-19(20-7-9-21(10-8-20)33(2,3)4)32(46)62-14-13-36-23(42)11-12-37-30(45)27(44)34(5,6)16-55-61(52,53)58-60(50,51)54-15-22-26(57-59(47,48)49)25(43)31(56-22)41-18-40-24-28(35)38-17-39-29(24)41/h7-10,17-19,22,25-27,31,43-44H,11-16H2,1-6H3,(H,36,42)(H,37,45)(H,50,51)(H,52,53)(H2,35,38,39)(H2,47,48,49)/t19-,22+,25+,26+,27-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWPNTKLVZJJLA-FTEDYNDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(C)(C)C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H52N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347967
Record name Ibuprofenyl-coenzyme A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

955.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135027-64-4
Record name Ibuprofenyl-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135027644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibuprofenyl-coenzyme A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ibuprofenyl-coa
Reactant of Route 2
Ibuprofenyl-coa
Reactant of Route 3
Ibuprofenyl-coa
Reactant of Route 4
Reactant of Route 4
Ibuprofenyl-coa
Reactant of Route 5
Reactant of Route 5
Ibuprofenyl-coa
Reactant of Route 6
Reactant of Route 6
Ibuprofenyl-coa

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。